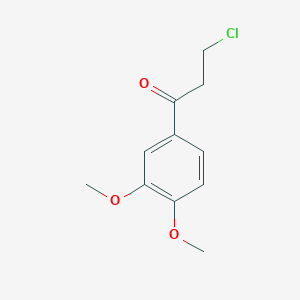

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLABCVXPGIHMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288411 | |

| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4693-38-3 | |

| Record name | 4693-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis mechanism, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visualizations of the reaction pathway and experimental workflow.

Core Synthesis Mechanism: Friedel-Crafts Acylation

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.

The reaction mechanism proceeds in three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with 3-chloropropionyl chloride to form a highly reactive acylium ion electrophile.

-

Electrophilic Attack: The electron-rich veratrole ring, activated by the two methoxy groups, acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the para position to one of the methoxy groups due to steric hindrance at the ortho positions.

-

Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring, yielding the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for both laboratory and industrial scale synthesis of this compound via Friedel-Crafts acylation.

| Parameter | Laboratory Synthesis | Industrial Synthesis |

| Starting Materials | Veratrole (1,2-Dimethoxybenzene), 3-Chloropropionyl chloride | Veratrole, 3-Chloropropionyl chloride (in bulk) |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acids (e.g., AlCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) | Optimized solvents or solvent-free conditions |

| Temperature | 0°C to room temperature | Controlled temperature, often in flow reactors |

| Reaction Time | 4 - 8 hours | Minutes to hours (continuous flow) |

| Purification Method | Recrystallization, Column chromatography | Chromatography, Distillation |

| Yield | 60 - 85% | 80 - 95% |

Experimental Protocols

This section provides a detailed methodology for the laboratory synthesis of this compound.

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

3-Chloropropionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to veratrole) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C using an ice bath.

-

Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.0 molar equivalent) dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Addition of Veratrole: After the addition of the acyl chloride is complete, add a solution of veratrole (1.0 molar equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-60 minutes, again maintaining the temperature at 0°C.

-

Reaction Progression: Once the addition of veratrole is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel to yield pure this compound.

Visualizations

The following diagrams, created using the DOT language, illustrate the core signaling pathway of the synthesis mechanism and a typical experimental workflow.

Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.

Caption: A typical experimental workflow for the laboratory synthesis.

Spectral Data Analysis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a molecule of interest in various research fields, including antimicrobial and anticancer studies.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

IUPAC Name: this compound[1] CAS Number: 4693-38-3[1][2][3][4] Molecular Formula: C₁₁H₁₃ClO₃[1][2] Molecular Weight: 228.67 g/mol [1][2]

The structure of this compound consists of a propiophenone core with a chlorine atom at the 3-position and a 3,4-dimethoxy substitution on the phenyl ring. This compound is recognized for its potential biological activities, largely attributed to the reactivity of the chloro group and the ketone functionality.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 7.42 | d | 8.4 | 1H | Aromatic proton adjacent to methoxy groups |

| 6.85 | d | 8.4 | 1H | Aromatic proton meta to methoxy groups |

| 3.89 | s | - | 6H | Methoxy protons (-OCH₃) |

| 3.12 | t | 6.8 | 2H | Methylene protons adjacent to the carbonyl group |

| 2.95 | t | 6.8 | 2H | Methylene protons adjacent to chlorine |

Table 1: ¹H NMR Spectral Data of this compound.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded on a 100 MHz instrument in CDCl₃.[1]

| Chemical Shift (δ) (ppm) | Assignment |

| 198.4 | Carbonyl carbon (C=O) |

| 152.1, 148.9 | Oxygenated aromatic carbons (C-OCH₃) |

| 126.5–112.3 | Aromatic carbons |

| 56.1, 55.9 | Methoxy carbons |

| 44.2, 35.7 | Methylene carbons |

Table 2: ¹³C NMR Spectral Data of this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1725 | Strong | C=O stretching vibration |

| 1602, 1510 | - | Aromatic C=C stretching |

| 1265, 1023 | - | C–O stretching of methoxy groups |

| 760 | - | C–Cl stretching |

Table 3: IR Spectral Data of this compound (KBr pellet).[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI-MS) at 70 eV was used to analyze this compound.

| m/z | Fragment Interpretation |

| 228 | Molecular ion [M]⁺ |

| 193 | [M – Cl]⁺ |

| 165 | [M – Cl – CO]⁺ |

| 137 | [C₈H₉O₂]⁺ (dimethoxybenzyl cation) |

Table 4: Major Fragmentation Pathways in the EI-MS of this compound.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer is used.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then ionized using a high-energy electron beam (70 eV for EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final data interpretation for the spectral analysis of this compound.

Caption: Workflow for spectral data acquisition and analysis.

References

An In-depth Technical Guide to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. This compound, a halogenated propiophenone derivative, serves as a valuable intermediate in the synthesis of various biologically active molecules. This document includes detailed experimental protocols for its preparation via Friedel-Crafts acylation and its characterization using modern spectroscopic techniques. Furthermore, it explores the current understanding of its biological activities and potential mechanisms of action, presented to aid researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₃ClO₃.[1][2] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-3',4'-dimethoxypropiophenone | [2] |

| CAS Number | 4693-38-3 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClO₃ | [1][2] |

| Molecular Weight | 228.67 g/mol | [1][2] |

| Melting Point | 96-98 °C | |

| Boiling Point | 348.7 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in hot ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in cold ethanol and hexane. | [1][4] |

Synthesis and Purification

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with 3-chloropropionyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][5]

Experimental Protocol: Synthesis

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

3-Chloropropionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.0 equivalent) dissolved in dry dichloromethane to the stirred suspension.

-

After the addition of the acid chloride, add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.[5]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.[1][4]

-

If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

-

Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.[4]

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.[4]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[4]

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz NMR spectrometer.

-

¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence.

Spectral Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.60-7.50 (m, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 1H, Ar-H), 3.94 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃), 3.89 (t, J = 6.6 Hz, 2H, -CH₂-Cl), 3.39 (t, J = 6.6 Hz, 2H, -CO-CH₂-).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 196.8, 153.6, 149.2, 129.8, 122.9, 110.2, 109.9, 56.1, 56.0, 41.5, 38.8.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.[6]

-

Instrument: An FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Spectral Data:

-

IR (KBr, cm⁻¹): 1670 (C=O stretching), 1590, 1515 (aromatic C=C stretching), 1270, 1140 (C-O stretching), 760 (C-Cl stretching).[1]

Mass Spectrometry (MS)

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI).

-

Analysis: Analyze the fragmentation pattern to confirm the molecular weight and structure.

Spectral Data:

-

EI-MS (m/z): 228 [M]⁺, 193 [M-Cl]⁺, 165 [M-CO-Cl]⁺, 151.[1]

Biological Activity and Mechanism of Action

This compound has been investigated for its potential biological activities, primarily in the areas of antimicrobial and anticancer research.[1] The presence of the α,β-unsaturated ketone moiety, a known Michael acceptor, along with the chloro group, suggests that the compound can react with nucleophilic residues in biological macromolecules, such as proteins and enzymes, thereby modulating their function.[1]

Antimicrobial Activity: The compound has demonstrated inhibitory effects against various pathogenic bacteria.[1] The proposed mechanism involves the alkylation of essential bacterial enzymes or proteins, leading to the disruption of cellular processes and inhibition of growth.

Anticancer Activity: Studies have indicated that this compound can induce apoptosis in cancer cell lines.[1] The cytotoxic effects are believed to be mediated through the modulation of specific signaling pathways and the generation of reactive oxygen species (ROS).[1] While the precise signaling pathways have not been fully elucidated for this specific compound, structurally related chalcones and propiophenones have been shown to interfere with pathways crucial for cancer cell proliferation and survival, such as the Hedgehog signaling pathway.[7]

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers.[7] The Smoothened (Smo) receptor is a key component of this pathway.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The compound's structure can be unequivocally confirmed through a combination of NMR, FTIR, and mass spectrometry. Preliminary studies on its biological activity indicate potential as an antimicrobial and anticancer agent, warranting further investigation into its precise mechanisms of action and therapeutic applications. This guide provides a solid foundation of technical information to support ongoing and future research in these areas.

References

- 1. This compound | 4693-38-3 | Benchchem [benchchem.com]

- 2. 35999-20-3|3-Chloro-1-(4-methoxyphenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 3. 1-(3,4-Dimethoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 4693-38-3 [chemicalbook.com]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of the synthetic compound 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. This document consolidates available data on its antimicrobial and anticancer properties, presenting quantitative efficacy data in structured tables. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide illustrates the synthesis of a structurally related compound and a potential signaling pathway involved in its mechanism of action through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction

This compound is a ketone derivative that has garnered interest in the scientific community for its potential therapeutic applications. Its chemical structure, featuring a reactive chloropropyl group and a dimethoxyphenyl moiety, makes it a candidate for targeted interactions with biological macromolecules. This guide explores the current understanding of its biological effects, focusing on its potential as an antimicrobial and anticancer agent.

Quantitative Biological Activity

The biological efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 7.5 |

| Candida albicans | 10.0 |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| K-562 | Leukemia | 15.0[1] |

| MCF-7 | Breast Cancer | 20.0[1] |

| A549 | Lung Cancer | 25.0[1] |

Experimental Protocols

To ensure the reproducibility of the cited biological data, detailed experimental protocols for the synthesis and evaluation of this compound are provided below.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of 3-chloropropiophenone and can be applied to the synthesis of the title compound.[2]

Materials:

-

1,2-Dimethoxybenzene

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Sodium sulfate (Na₂SO₄)

-

Pentane

Procedure:

-

Suspend AlCl₃ (1.25 eq.) in dry dichloromethane at 0°C in a round-bottom flask equipped with a dropping funnel.

-

Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the AlCl₃ suspension at 0°C.

-

Following the addition, add a solution of 1,2-dimethoxybenzene (1.0 eq.) in dichloromethane dropwise at 0°C.

-

Stir the reaction mixture for 2 hours at 0°C and then for 12 hours at room temperature.

-

Pour the final solution onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic phase and extract the aqueous phase twice with dichloromethane.

-

Combine the organic phases, wash twice with water, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the solid residue from pentane to yield this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial/fungal inoculum

-

This compound stock solution

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in MHB (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., K-562, MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for structurally related compounds and a general experimental workflow for assessing the biological activity of this compound.

References

An In-depth Technical Guide to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one is a chemical compound with the molecular formula C₁₁H₁₃ClO₃. It is recognized for its significant potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, biological activities, and mechanism of action. Detailed experimental protocols, quantitative data, and visual representations of its purported signaling pathways are presented to serve as a valuable resource for researchers in the field.

Chemical Properties and Synthesis

This compound is a ketone derivative with a molecular weight of 228.67 g/mol .[1] Its structure features a 3,4-dimethoxyphenyl group attached to a three-carbon chain containing a ketone and a terminal chlorine atom.

The primary synthetic route to this compound is through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Experimental Protocol for Synthesis

The following is a general procedure for the Friedel-Crafts acylation to synthesize this compound, based on established methodologies for similar reactions.

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

3-Chloropropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 3-chloropropionyl chloride to the stirred suspension.

-

To this mixture, add a solution of veratrole in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for a specified time, followed by stirring at room temperature.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis Data

While specific yield and reaction condition data for the synthesis of this compound is not extensively detailed in the readily available literature, the following table provides representative conditions for Friedel-Crafts acylations of similar aromatic compounds, which can be used as a starting point for optimization.

| Acylating Agent | Aromatic Substrate | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetyl chloride | Anisole | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2-3 | Not Specified | University of Michigan, Exp 1 |

| 3-Chloropropionyl chloride | Benzene derivative | Hydrofluoric acid/Boric trifluoride | - | 83 | - | 60-70 | Google Patents, FR2788764A1 |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 7.60 (dd, J=8.4, 2.0 Hz, 1H), 7.54 (d, J=2.0 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 3.95 (s, 3H), 3.94 (s, 3H), 3.89 (t, J=6.8 Hz, 2H), 3.35 (t, J=6.8 Hz, 2H) |

| ¹³C NMR (CDCl₃) | δ 196.8, 153.5, 149.2, 129.7, 122.9, 110.1, 109.8, 56.1, 56.0, 41.2, 38.6 |

| IR (KBr, cm⁻¹) | 1670 (C=O), 1590, 1515 (aromatic C=C), 1270, 1140 (C-O), 760 (C-Cl) |

| Mass Spec (EI) | m/z (%): 228 (M⁺, 25), 165 (100), 137 (15) |

Biological Activities

This compound has demonstrated promising biological activities, particularly as an antimicrobial and anticancer agent.[1]

Antimicrobial Activity

The compound exhibits inhibitory effects against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial efficacy.

| Antimicrobial Activity | ||

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 5.0 | [1] |

| Escherichia coli | 7.5 | [1] |

| Candida albicans | 10.0 | [1] |

Anticancer Activity

Studies have revealed the cytotoxic effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate its potency in inhibiting cancer cell growth.

| Anticancer Activity | ||

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K-562 | Leukemia | 15.0[1] |

| MCF-7 | Breast Cancer | 20.0[1] |

| A549 | Lung Cancer | 25.0[1] |

Mechanism of Action in Cancer

The anticancer effects of this compound are believed to be mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS) within cancer cells.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The available literature suggests that this compound likely triggers the intrinsic apoptotic pathway. This pathway involves the mitochondria and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the key executioner caspase-3, ultimately leading to cell death.

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Generation of Reactive Oxygen Species (ROS)

Cancer cells often exhibit a higher basal level of ROS compared to normal cells. This compound is thought to further elevate ROS levels, pushing the cancer cells beyond a tolerable threshold and inducing cell death. The primary site of ROS production is the mitochondria, where electrons can leak from the electron transport chain and react with oxygen to form superoxide radicals.

Caption: Mitochondrial reactive oxygen species (ROS) generation workflow.

Experimental Workflow for Biological Activity Assessment

The evaluation of the antimicrobial and anticancer activities of this compound follows established laboratory protocols.

Caption: Workflow for assessing biological activity.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated antimicrobial and anticancer activities warrant further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating analogs to improve potency and selectivity.

-

In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of infection and cancer.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to better understand its mechanism of action and identify potential biomarkers for patient stratification.

This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

An In-depth Technical Guide to 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one (CAS 4693-38-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a versatile intermediate in organic synthesis with potential applications in medicinal chemistry.

Chemical Structure and Identification

This compound is an organic compound featuring a 3,4-dimethoxyphenyl group attached to a three-carbon chain containing a ketone and a terminal chlorine atom.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4693-38-3[2] |

| Molecular Formula | C₁₁H₁₃ClO₃[2] |

| Molecular Weight | 228.67 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 3-Chloro-3',4'-dimethoxypropiophenone[2] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Boiling Point | 348.7 ± 32.0 °C (Predicted) | [3] |

| Density | 1.161 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride.[1]

Synthesis Workflow

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1,2-dimethoxybenzene and a suitable organic solvent such as dichloromethane.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Acylating Agent Addition: Add 3-chloropropionyl chloride dropwise to the cooled reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 4-8 hours) until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Spectral Data and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 | d | 8.4 | Aromatic proton |

| 6.85 | d | 8.4 | Aromatic proton |

| 3.89 | s | - | Methoxy protons (-OCH₃) |

| 3.12 | t | 6.8 | Methylene protons adjacent to carbonyl |

| 2.95 | t | 6.8 | Methylene protons adjacent to chlorine |

Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 198.4 | Carbonyl carbon (C=O) |

| 152.1, 148.9 | Oxygenated aromatic carbons (C-OCH₃) |

| 126.5–112.3 | Aromatic carbons |

| 56.1, 55.9 | Methoxy carbons |

| 44.2, 35.7 | Methylene carbons |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument: Acquire the spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse sequence to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Table 5: IR Spectral Data (KBr) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 1725 (strong) | C=O stretching vibration |

| 1602, 1510 | Aromatic C=C stretching |

| 1265, 1023 | C–O stretching of methoxy groups |

| 760 | C–Cl stretching |

Experimental Protocol for IR Spectroscopy (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Table 6: Major Fragmentation Patterns (Electron Ionization - MS) [1]

| m/z | Fragment Interpretation |

| 228 | Molecular ion [M]⁺ |

| 193 | [M – Cl]⁺ |

| 165 | [M – Cl – CO]⁺ |

| 137 | [C₈H₉O₂]⁺ (dimethoxybenzyl cation) |

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a temperature program that allows for the separation of the compound from any impurities.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Potential Applications and Mechanism of Action

This compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules with potential biological activities. For instance, it can be used to synthesize 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound related to substances with herbicidal, fungicidal, and bactericidal properties.[4]

The compound itself has been investigated for its potential antimicrobial and anticancer activities.[1] The proposed mechanism of action involves the interaction of the electrophilic chloro and ketone functionalities with nucleophilic sites on biological macromolecules like proteins and enzymes.[1] This can lead to the inhibition of essential biochemical pathways.

Logical Relationship of Reactivity

Figure 3: Logical relationship of the compound's reactivity leading to potential biological activity.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

For specific and detailed safety information, including GHS classification, hazard statements, and first-aid measures, consult the Safety Data Sheet (SDS) provided by the supplier.

General Storage Recommendations:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.[3]

-

Protect from light and moisture.

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive risk assessment before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 4693-38-3 [chemnet.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a compound of interest in various research and development fields.

Core Compound Data

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO₃ | [1] |

| Molecular Weight | 228.67 g/mol | [1] |

| CAS Number | 4693-38-3 | |

| Synonyms | 3-Chloro-3',4'-dimethoxypropiophenone | [1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

3-Chloropropionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization or column chromatography apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Reactants: Slowly add a solution of 3-chloropropionyl chloride in anhydrous dichloromethane to the cooled suspension with vigorous stirring.

-

Aromatic Compound Addition: Following the formation of the acylium ion complex, add a solution of 1,2-dimethoxybenzene in anhydrous dichloromethane dropwise to the reaction mixture. Maintain the temperature below 5°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a halogenated ketone, has emerged as a promising and versatile scaffold in medicinal chemistry. Its intrinsic reactivity, stemming from the presence of a chloro group and a ketone functionality, makes it a valuable intermediate for the synthesis of a diverse array of bioactive molecules.[1] This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound and its derivatives, with a focus on its antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Physicochemical Properties and Synthesis

This compound is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol .[1] The presence of the 3,4-dimethoxyphenyl group, a common moiety in many natural products and pharmaceuticals, along with the reactive chloropropanone chain, underpins its utility as a synthetic building block.

The most common laboratory-scale synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2-dimethoxybenzene with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a base like sodium hydroxide, and proceeds under reflux in an inert solvent. Industrial production often utilizes continuous flow technology to enhance efficiency, yield, and reproducibility.

Antimicrobial Applications

In vitro studies have demonstrated the significant antimicrobial activity of this compound against a range of pathogens, including both bacteria and fungi. The proposed mechanism of action involves the covalent modification of nucleophilic residues within essential microbial proteins or enzymes, leading to the disruption of vital cellular processes.[1]

Table 1: Antimicrobial Activity of this compound [1]

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |

| Staphylococcus aureus | 5.0 | 10.0 |

| Escherichia coli | 7.5 | 15.0 |

| Candida albicans | 10.0 | 20.0 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The antimicrobial susceptibility of the target pathogens to this compound can be determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an optimal temperature for the growth of the specific microorganism for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Determination of MBC/MFC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

Anticancer Potential

This compound has demonstrated notable anticancer activity against various cancer cell lines.[1] The primary mechanism of its cytotoxic effect is believed to be the induction of apoptosis and cell cycle arrest.[1] The electrophilic nature of the α,β-unsaturated ketone that can be formed from this precursor allows it to react with nucleophilic groups in biological macromolecules, including enzymes and transcription factors involved in cell proliferation and survival.

Table 2: Anticancer Activity of this compound [1]

| Cell Line | Cancer Type | IC50 (µM) |

| K-562 | Leukemia | 15.0 |

| MCF-7 | Breast Cancer | 20.0 |

| A549 | Lung Cancer | 25.0 |

Mechanism of Action: Apoptosis Induction

Derivatives of the this compound scaffold, particularly chalcones, have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of key signaling pathways such as NF-κB and JNK.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Anti-inflammatory Potential and COX-2 Inhibition

The this compound scaffold is a valuable precursor for the synthesis of chalcones and other heterocyclic compounds with anti-inflammatory properties. A key mechanism underlying the anti-inflammatory effects of many of these derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. While direct studies on the COX-2 inhibitory activity of the parent compound are limited, its structural features are present in known selective COX-2 inhibitors.

The synthesis of these potentially anti-inflammatory compounds often involves the reaction of this compound with various aromatic aldehydes to form chalcones, which can then be further cyclized to yield a variety of heterocyclic systems.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining the qualitative and quantitative solubility of this compound in a range of common organic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and overall drug development process. This guide also includes a visual workflow to aid researchers in systematically approaching solubility determination.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₃ClO₃. It serves as a significant building block in the synthesis of various pharmaceutical agents. The molecule comprises a 3,4-dimethoxyphenyl group attached to a propan-1-one backbone, with a chlorine atom at the 3-position. The presence of the polar carbonyl and ether functional groups, along with the chloroalkane moiety, suggests a nuanced solubility profile in different organic solvents.

Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. The solubility of this compound will, therefore, depend on the interplay of its functional groups with the polarity of the solvent.

Factors influencing solubility include:

-

Polarity of the solute and solvent: The dimethoxy and ketone groups contribute to the polarity of the molecule, while the phenyl and propyl groups are nonpolar in nature.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

Hydrogen bonding: The oxygen atoms in the ether and ketone groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.

Experimental Protocol for Qualitative Solubility Determination

This section outlines a systematic approach to determine the qualitative solubility of this compound in various organic solvents. This procedure is designed to classify the compound's solubility and to select appropriate solvents for further quantitative analysis, recrystallization, or formulation.[1][2][3][4][5]

Materials and Equipment:

-

This compound (solid)

-

Small test tubes or vials

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rods

-

A range of common organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, diethyl ether, dichloromethane, toluene, hexane)

-

pH paper (for aqueous solutions)

Procedure:

-

Sample Preparation: Place approximately 20-30 mg of solid this compound into a small, clean, and dry test tube.[3][4]

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube in portions.[3][4]

-

Mixing: Vigorously shake or stir the mixture for about 1 minute. A vortex mixer can be used for thorough mixing.[2][4]

-

Observation: Visually inspect the solution.[6]

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the mixture remains heterogeneous.

-

-

Record Observations: Record the results in a structured table, as shown below.

-

pH Measurement (for water): If the compound is soluble in water, test the pH of the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[3]

-

Systematic Testing: Follow a systematic approach, starting with water and then moving to solvents of varying polarities. A suggested order is provided in the workflow diagram below.

Data Presentation: Qualitative Solubility Observations

| Solvent | Polarity Index | Observation (Soluble/Slightly Soluble/Insoluble) |

| Water | 10.2 | |

| Methanol | 5.1 | |

| Ethanol | 4.3 | |

| Acetone | 5.1 | |

| Ethyl Acetate | 4.4 | |

| Dichloromethane | 3.1 | |

| Diethyl Ether | 2.8 | |

| Toluene | 2.4 | |

| Hexane | 0.1 |

Experimental Workflow for Qualitative Solubility Testing

The following diagram illustrates the logical progression for determining the qualitative solubility of an organic compound.

Caption: A flowchart illustrating the systematic process for qualitative solubility testing.

Protocol for Quantitative Solubility Determination

Once suitable solvents have been identified through qualitative screening, a quantitative analysis can be performed to determine the exact solubility. The shake-flask method is a common and reliable technique.[7]

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker bath is ideal for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solid in the supernatant can be determined using an appropriate analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the dissolved compound.

-

Data Presentation: Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides robust and detailed methodologies for its determination. The outlined qualitative and quantitative experimental protocols offer a clear pathway for researchers and drug development professionals to ascertain the solubility profile of this important compound in various common organic solvents. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating final products. The provided workflow diagram serves as a practical tool for the systematic execution of these solubility studies in the laboratory.

References

Spectroscopic Characterization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one, a compound of interest in various research fields, including antimicrobial and anticancer studies. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for these analyses.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a comprehensive set of spectroscopic data. The key quantitative findings from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for straightforward reference and comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.42 | d | 8.4 | 1H | Aromatic-H |

| 6.85 | d | 8.4 | 1H | Aromatic-H |

| 3.89 | s | - | 6H | -OCH₃ |

| 3.12 | t | 6.8 | 2H | -C(O)CH₂- |

| 2.95 | t | 6.8 | 2H | -CH₂Cl |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 198.4 | C=O |

| 152.1 | Aromatic C-O |

| 148.9 | Aromatic C-O |

| 126.5–112.3 | Aromatic C |

| 56.1 | -OCH₃ |

| 55.9 | -OCH₃ |

| 44.2 | -C(O)CH₂- |

| 35.7 | -CH₂Cl |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1725 | Strong | C=O Stretch |

| 1602 | - | Aromatic C=C Stretch |

| 1510 | - | Aromatic C=C Stretch |

| 1265 | - | C-O Stretch (methoxy) |

| 1023 | - | C-O Stretch (methoxy) |

| 760 | - | C-Cl Stretch |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Interpretation |

| 228 | Molecular ion [M]⁺ |

| 193 | [M - Cl]⁺ |

| 165 | [M - CO]⁺ |

| 137 | [C₈H₉O₂]⁺ (dimethoxybenzyl cation) |

Ionization Method: Electron Ionization (EI), 70 eV

Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized organic compound like this compound is depicted below. This process ensures the purification and definitive structural identification of the target molecule.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-20 mg of the purified solid sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3]

-

The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

The NMR tube was capped and carefully placed in the spectrometer's autosampler or manually inserted into the magnet.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment was used.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds was used between scans.

-

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program was utilized to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

-

Referencing: The chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

-

The homogenous mixture was then transferred to a pellet-forming die.

-

The die was placed in a hydraulic press, and pressure (several tons) was applied to form a thin, transparent KBr pellet.[5][6]

-

The pellet was removed from the die and placed in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

A background spectrum of a blank KBr pellet or empty sample compartment was recorded first.

-

The sample pellet was then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation and Introduction:

-

A small amount of the solid sample was placed in a capillary tube.

-

The capillary tube was introduced into the ion source via a direct insertion probe.[7]

-

The probe was heated to volatilize the sample directly into the ionization chamber.[7][8]

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: A standard electron energy of 70 eV was used to ionize the gaseous molecules.[8]

-

Mass Range: The spectrometer scanned a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values, allowing for the identification of the molecular ion and characteristic fragment ions.

References

- 1. organomation.com [organomation.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

Methodological & Application

Application Note: Synthesis of Substituted Chalcones from 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one for Drug Discovery Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of substituted chalcones, a class of compounds with significant pharmacological interest, starting from 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. Chalcones are known to modulate various signaling pathways implicated in diseases such as cancer and inflammation.[1] This protocol details a base-catalyzed condensation reaction between the specified β-chloroketone and various substituted aromatic aldehydes. Additionally, this note outlines the potential applications of the synthesized chalcones as modulators of the NF-κB and Nrf2 signaling pathways, which are critical targets in drug development.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of naturally occurring polyphenolic compounds belonging to the flavonoid family.[2] They are widely recognized in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3] The therapeutic potential of chalcones is largely attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with nucleophilic residues in proteins and enzymes.[1]

The synthesis of chalcones is most commonly achieved via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde.[4][5] This application note describes a variation of this method, utilizing a β-halopropiophenone derivative, this compound, as the ketone precursor. This approach involves a base-catalyzed reaction with a substituted aromatic aldehyde, which proceeds through an elimination-condensation sequence to yield the desired chalcone. The 3,4-dimethoxy substitution on one of the aromatic rings is a common feature in pharmacologically active chalcones, often enhancing their bioactivity.[6]

The synthesized chalcones are valuable tools for investigating cellular signaling pathways. Notably, chalcones have been identified as potent modulators of the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[7][8] The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition is a major goal in cancer and inflammatory disease therapy.[9] Conversely, the Nrf2 pathway is a primary regulator of cellular antioxidant responses, and its activation is a promising strategy for protection against oxidative stress-mediated diseases.[10][11] This protocol provides a reliable method for generating a library of substituted chalcones for screening and development of novel therapeutics targeting these critical pathways.

Synthesis Protocol

This section details the experimental procedure for the synthesis of substituted chalcones.

2.1. General Reaction Scheme

The synthesis involves the reaction of this compound with a substituted aromatic aldehyde in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent.

(A visual representation of the general reaction scheme would be placed here in a formal document.)

2.2. Materials and Equipment

-

Reagents:

-

This compound

-

Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

-

Potassium hydroxide (KOH)

-

Ethanol (Absolute)

-

Deionized water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ethyl acetate (for TLC)

-

n-Hexane (for TLC)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flasks (50 mL or 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Reflux condenser

-

Buchner funnel and vacuum flask

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Melting point apparatus

-

Glassware for recrystallization

-

2.3. Detailed Step-by-Step Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.1 eq) in absolute ethanol (approx. 20-30 mL).

-

Reaction Initiation: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Base Addition: Prepare a solution of potassium hydroxide (2.5 eq) in ethanol. Add this solution dropwise to the cooled reactant mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).[12][13] The formation of a precipitate is often an indication of product formation. The reaction is typically stirred for 12-24 hours.[13]

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing cold deionized water (approx. 100 mL).

-

Neutralization: Acidify the aqueous mixture by slowly adding 10% HCl until the pH is approximately 7. This will cause the crude chalcone product to precipitate.[13]

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

-

Drying: Allow the crude product to air-dry or dry in a desiccator.

2.4. Purification and Characterization

The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol.[12]

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-